molecular formula C4H4BrN3O B112849 2-Amino-5-bromo-4-pyrimidinol CAS No. 61937-71-1

2-Amino-5-bromo-4-pyrimidinol

Cat. No. B112849
CAS RN: 61937-71-1
M. Wt: 190 g/mol
InChI Key: PDLZQTZTKDRRAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-5-bromo-4-pyrimidinol” is also known as “5-Bromo-6-methylisocytosine”. It has a linear formula of C5H6BrN3O and an empirical formula of C5H6BrN3O . It’s a compound that has been used in the synthesis of various derivatives .


Synthesis Analysis

A series of 2-amino-5-bromo-4-pyrimidinone derivatives bearing different substituents at the C-6 position were synthesized using a highly regioselective lithiation-substitution protocol . An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported .


Molecular Structure Analysis

The molecular formula of “2-Amino-5-bromo-4-pyrimidinol” is C4H4BrN3O, with an average mass of 189.998 Da and a monoisotopic mass of 188.953766 Da .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.02 . It has a melting point of 244-246 °C (lit.) . The SMILES string representation is Cc1nc(N)nc(O)c1Br .

Scientific Research Applications

Antiviral Research

2-Amino-5-bromo-4-pyrimidinol has been noted for its potential in antiviral research. It has been shown to induce high levels of serum interferon in mice, which is a crucial component of the immune response against viral infections . This compound could be pivotal in studying how to boost the immune system’s response to various viruses.

Proteomics

In the field of proteomics, which studies the structure and function of proteins, 2-Amino-5-bromo-4-pyrimidinol serves as a biochemical tool. It can be used to investigate protein interactions and modifications, aiding in the understanding of cellular processes at the molecular level .

Biochemical Reagent

As a biochemical reagent, this compound is utilized in various biochemical assays to understand and manipulate biological systems. Its role can range from a simple pH indicator to a complex component in enzyme-substrate reactions within research settings .

Interferon Induction

The ability of 2-Amino-5-bromo-4-pyrimidinol to induce interferon production is not only significant for antiviral defenses but also for research into autoimmune diseases and cancers. Interferons play a role in regulating the immune system, and manipulating their levels can provide insights into disease mechanisms .

Molecular Biology

In molecular biology, this compound can be used as a building block for synthesizing more complex molecules. It can be a precursor for creating nucleotide analogs, which are essential for studying DNA replication and repair mechanisms .

Immunology

Within immunology, 2-Amino-5-bromo-4-pyrimidinol’s impact on interferon levels can help in the development of vaccines and therapeutic agents. It can be used to study how the immune system recognizes and responds to pathogens .

Chemical Synthesis

This compound is also valuable in chemical synthesis as a halogenated heterocycle. It can be used to create a variety of chemical structures, which are important in developing new pharmaceuticals and materials .

Pharmacological Studies

Finally, 2-Amino-5-bromo-4-pyrimidinol can be used in pharmacological studies to explore its therapeutic potential. Its effects on cellular signaling pathways could lead to the development of new drugs for treating diseases where these pathways are disrupted .

Safety and Hazards

The safety data sheet indicates that “2-Amino-5-bromo-4-pyrimidinol” is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

2-amino-5-bromo-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O/c5-2-1-7-4(6)8-3(2)9/h1H,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLZQTZTKDRRAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333576
Record name 2-Amino-5-bromopyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-4-pyrimidinol

CAS RN

61937-71-1
Record name 2-Amino-5-bromopyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.